cis-4-(Methylamino)tetrahydrofuran-3-ol
Description
cis-4-(Methylamino)tetrahydrofuran-3-ol (CAS 5163-02-0) is a tetrahydrofuran derivative featuring a hydroxyl group at the 3-position and a methylamino group at the cis-4-position on the oxygen-containing five-membered ring. This compound is structurally characterized by its stereochemistry, where the methylamino and hydroxyl groups are on the same side of the ring, influencing its physicochemical properties and biological interactions. It is listed as a commercially available compound with six suppliers globally, indicating its relevance in research and industrial applications .
The hydrochloride salt form of a closely related compound, cis-4-aminotetrahydrofuran-3-ol hydrochloride (CAS 352534-77-1), is also documented, highlighting the importance of salt forms in modulating solubility and stability for pharmaceutical use .
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3R,4S)-4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
JQYPNVKUMXATFT-WHFBIAKZSA-N |
Isomeric SMILES |
CN[C@H]1COC[C@@H]1O |
Canonical SMILES |
CNC1COCC1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Observations :
- Substituent Size: Replacing the methylamino group with larger groups (e.g., cyclohexylamino) may sterically hinder interactions with biological targets, as seen in kinase inhibitors .
- Amino vs.
Ring System Variations
Key Observations :
- Oxygen vs. Carbon Rings: The oxygen atom in tetrahydrofuran introduces polarity and hydrogen-bonding capacity, unlike cyclohexane derivatives, which rely on amino/hydroxyl groups for interactions .
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